An In-depth Technical Guide to the Chemical Properties of N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine
An In-depth Technical Guide to the Chemical Properties of N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine is a secondary amine featuring both a furan and a thiophene moiety. These five-membered heterocyclic rings are prominent scaffolds in medicinal chemistry, known to impart a wide range of biological activities to molecules that contain them. The furan ring is a common structural motif in numerous natural products and pharmaceuticals, while the thiophene ring is a well-established bioisostere of the benzene ring, often used to modulate pharmacokinetic and pharmacodynamic properties. The combination of these two heterocycles in a single molecule, linked by a secondary amine, presents a unique chemical entity with potential for novel applications in drug discovery and materials science. This guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and the expected spectroscopic signature of N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine.
Predicted Chemical Properties
The chemical properties of N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine are predicted based on the constituent functional groups.
| Property | Predicted Value/Characteristic | Notes |
| Molecular Formula | C₁₀H₁₁NOS | |
| Molecular Weight | 193.27 g/mol | |
| Appearance | Likely a pale yellow to brown oil or low-melting solid | Many secondary amines with aromatic heterocycles exhibit this appearance. |
| Boiling Point | Estimated >250 °C | Expected to be relatively high due to the molecular weight and potential for hydrogen bonding. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, acetone). Sparingly soluble in water. | The amine group can act as a hydrogen bond acceptor, but the overall molecule is largely nonpolar. |
| pKa | Estimated 8.5 - 9.5 | Typical for a secondary amine where the nitrogen lone pair is not significantly delocalized into an aromatic system. |
Synthesis
A highly plausible and efficient method for the synthesis of N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine is through reductive amination . This two-step, one-pot reaction involves the formation of an imine intermediate from an aldehyde and a primary amine, followed by its reduction to the corresponding secondary amine.
Synthetic Workflow
Caption: Reductive amination workflow for the synthesis of the target amine.
Experimental Protocol: Reductive Amination
Materials:
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Furfural (freshly distilled)
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2-Thiophenemethylamine
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Methanol (anhydrous)
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Sodium borohydride (NaBH₄) or Hydrogen (H₂) gas with a suitable catalyst (e.g., Palladium on carbon (Pd/C) or Raney Nickel)
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Glacial acetic acid (catalytic amount)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser (if heating is required)
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Separatory funnel
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Rotary evaporator
Procedure:
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Imine Formation:
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To a solution of 2-thiophenemethylamine (1.0 eq) in anhydrous methanol in a round-bottom flask, add a catalytic amount of glacial acetic acid.
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To this stirred solution, add furfural (1.0 eq) dropwise at room temperature.
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Stir the reaction mixture at room temperature for 2-4 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC).
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Reduction (using Sodium Borohydride):
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the imine.
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Work-up and Purification:
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Quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure using a rotary evaporator.
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Partition the residue between dichloromethane and water.
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Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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The crude N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Predicted Spectroscopic Data
The following spectroscopic data are predicted for N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine based on the analysis of its structural components.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 - 7.2 | m | 2H | H5 (furan) & H5 (thiophene) |
| ~7.0 - 6.8 | m | 2H | H3 & H4 (thiophene) |
| ~6.3 - 6.1 | m | 2H | H3 & H4 (furan) |
| ~3.8 | s | 2H | -CH₂- (thienyl) |
| ~3.7 | s | 2H | -CH₂- (furyl) |
| ~2.5 (broad) | s | 1H | N-H |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | C2 (furan) |
| ~142 | C5 (furan) |
| ~140 | C2 (thiophene) |
| ~127 | C5 (thiophene) |
| ~126 | C4 (thiophene) |
| ~125 | C3 (thiophene) |
| ~110 | C4 (furan) |
| ~108 | C3 (furan) |
| ~48 | -CH₂- (thienyl) |
| ~45 | -CH₂- (furyl) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Weak-Medium, Broad | N-H stretch |
| 3100 - 3150 | Weak | Aromatic C-H stretch (furan & thiophene) |
| 2850 - 2950 | Weak-Medium | Aliphatic C-H stretch (-CH₂-) |
| ~1500 - 1600 | Medium | C=C stretching (furan & thiophene rings) |
| ~1250 | Medium | C-N stretch |
| ~1015 | Strong | C-O-C stretch (furan) |
| ~700 - 800 | Strong | C-S stretch (thiophene) |
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a molecular ion peak. Key fragmentation patterns would likely involve the cleavage of the C-N bonds, leading to the formation of furfuryl and thienylmethyl cations or radical cations.
| m/z | Predicted Fragment |
| 193 | [M]⁺ (Molecular ion) |
| 97 | [C₅H₅S]⁺ (Thienylmethyl cation) |
| 81 | [C₅H₅O]⁺ (Furfuryl cation) |
Potential Applications and Signaling Pathways
While the specific biological activity of N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine has not been reported, the furan and thiophene moieties are present in a vast number of biologically active compounds.[1][2] Derivatives of these heterocycles have demonstrated a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
The structural similarity of the furfuryl and thienylmethyl groups to other biologically relevant motifs suggests that this compound could be a valuable scaffold for the development of novel therapeutic agents. For instance, many neurotransmitters and receptor ligands contain aromatic rings connected to an amine function. Therefore, it is plausible that N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine or its derivatives could interact with various biological targets.
Hypothetical Signaling Pathway Interaction
Given the prevalence of furan and thiophene derivatives as enzyme inhibitors, one could hypothesize a potential interaction with a kinase signaling pathway, which is often implicated in cancer and inflammatory diseases.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine represents an intriguing, yet underexplored, chemical entity. This technical guide provides a foundational understanding of its predicted chemical properties, a robust synthetic strategy, and its expected spectroscopic characteristics. The presence of both furan and thiophene moieties suggests a rich potential for this molecule in the field of medicinal chemistry and drug development. Further experimental investigation is warranted to validate these predictions and to fully elucidate the biological and chemical profile of this novel compound.
